3,5-Dimethylisoxazole-4-carbohydrazide

Catalog No.
S12551035
CAS No.
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethylisoxazole-4-carbohydrazide

Product Name

3,5-Dimethylisoxazole-4-carbohydrazide

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carbohydrazide

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c1-3-5(6(10)8-7)4(2)11-9-3/h7H2,1-2H3,(H,8,10)

InChI Key

CMXYQSABJKZEIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NN

3,5-Dimethylisoxazole-4-carbohydrazide is a heterocyclic compound characterized by its unique isoxazole ring structure, which contains two methyl groups at the 3 and 5 positions and a carbohydrazide functional group at the 4 position. This compound is part of a broader class of isoxazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry.

The molecular formula of 3,5-dimethylisoxazole-4-carbohydrazide is C6H10N4OC_6H_10N_4O, and its structure can be represented as follows:

This compound has garnered attention due to its potential as a bioisostere for acetyl-lysine, which plays a crucial role in epigenetic regulation through interactions with bromodomains.

Typical for isoxazole derivatives. Notably, it can undergo:

  • Nucleophilic substitutions: The nitrogen atoms in the carbohydrazide group can act as nucleophiles, allowing for the formation of new bonds with electrophiles.
  • Hydrazone formation: The carbohydrazide moiety can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Sulfonylation: The compound can be sulfonylated to produce sulfonamide derivatives, enhancing its biological activity and solubility.

Research has shown that 3,5-dimethylisoxazole derivatives exhibit significant biological activities. Specifically, 3,5-dimethylisoxazole-4-carbohydrazide has been identified as an effective inhibitor of bromodomain proteins, which are involved in recognizing acetylated lysines on histones. This inhibition can lead to antiproliferative effects and anti-inflammatory properties. The compound acts as a competitive inhibitor by mimicking acetyl-lysine, displacing acetylated histone peptides from bromodomains .

The synthesis of 3,5-dimethylisoxazole-4-carbohydrazide typically involves several steps:

  • Formation of the isoxazole ring: This can be achieved by reacting pentane-2,4-dione with hydroxylamine, leading to the formation of 3,5-dimethylisoxazole .
  • Carbohydrazide introduction: The isoxazole compound can then be reacted with hydrazine or a hydrazine derivative to introduce the carbohydrazide functional group.
  • Purification: The final product is purified through crystallization or chromatography to obtain a high-purity compound suitable for further studies.

3,5-Dimethylisoxazole-4-carbohydrazide has potential applications in various fields:

  • Medicinal Chemistry: As a bromodomain inhibitor, it may serve as a lead compound for developing new therapies targeting cancer and inflammatory diseases.
  • Chemical Biology: It can be used as a tool to study protein interactions involving acetylated lysines.
  • Pharmaceutical Development: Its unique structure allows for modifications that could enhance selectivity and potency against specific biological targets.

Studies have demonstrated that 3,5-dimethylisoxazole-4-carbohydrazide interacts selectively with various bromodomains. For instance, X-ray crystallographic analyses have revealed how this compound binds within the KAc-binding pocket of bromodomains like BRD4(1), showcasing its ability to accept hydrogen bonds from key residues . These interactions underline its potential as a scaffold for designing selective inhibitors against different bromodomain targets.

Several compounds share structural similarities with 3,5-dimethylisoxazole-4-carbohydrazide. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
3-MethylisoxazoleContains one methyl group at the 3 positionLess sterically hindered than the dimethyl variant
4-IsopropylisoxazoleIsopropyl group at the 4 positionDifferent substitution pattern affecting activity
5-Amino-3-methylisoxazoleAmino group at the 5 positionEnhanced biological activity due to amino functionality
3,5-DiphenylisoxazoleTwo phenyl groups at positions 3 and 5Increased lipophilicity and potential for diverse interactions

The uniqueness of 3,5-dimethylisoxazole-4-carbohydrazide lies in its specific substitution pattern and its ability to mimic acetylated lysines effectively. This characteristic enhances its utility in targeting bromodomains compared to other similar compounds.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

155.069476538 g/mol

Monoisotopic Mass

155.069476538 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types